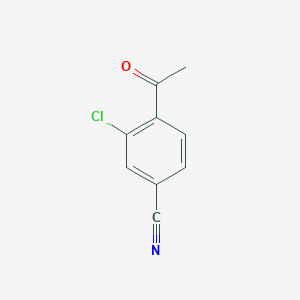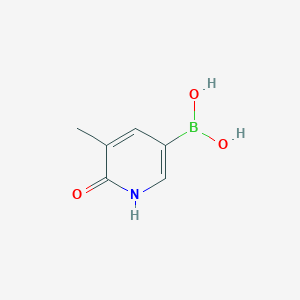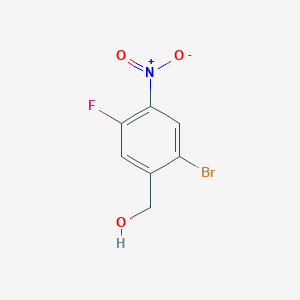
(2-Bromo-5-fluoro-4-nitrophenyl)methanol
Overview
Description
(2-Bromo-5-fluoro-4-nitrophenyl)methanol is an organic compound with the molecular formula C7H5BrFNO3. It is a colorless, volatile liquid used primarily in scientific research. The compound contains a bromine, fluorine, and nitro group attached to a benzene ring, with a methanol group at the para position relative to the bromine atom .
Mechanism of Action
Target of Action
The specific targets of (2-Bromo-5-fluoro-4-nitrophenyl)methanol are currently unknown . This compound is a fluorine-containing building block , and its potential targets could be diverse depending on the specific context of its use.
Mode of Action
It’s important to consider the potential reactivity associated with the functional groups present in the molecule. The nitro group can potentially undergo reduction reactions to form aromatic amines. The bromo atom might be susceptible to nucleophilic substitution reactions, where it’s replaced by another atom or group. The methanol group can participate in condensation reactions with other functional groups to form esters, ethers, or acetals.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Biochemical Analysis
Biochemical Properties
(2-Bromo-5-fluoro-4-nitrophenyl)methanol plays a significant role in biochemical reactions due to its unique chemical structure. The compound contains a central benzene ring with a bromine atom at the 2nd position, a fluorine atom at the 5th position, and a nitro group at the 4th position . These substituents influence the molecule’s reactivity and polarity, making it a valuable tool in biochemical studies . The nitro group can undergo reduction reactions to form aromatic amines, while the bromo atom is susceptible to nucleophilic substitution reactions . The methanol group can participate in condensation reactions with other functional groups to form esters, ethers, or acetals .
Cellular Effects
Preliminary studies suggest that the compound may influence cell function by interacting with specific enzymes and proteins. These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The nitro group can undergo reduction reactions to form aromatic amines, which may interact with various biomolecules . The bromo atom is susceptible to nucleophilic substitution reactions, where it can be replaced by another atom or group . The methanol group can participate in condensation reactions with other functional groups to form esters, ethers, or acetals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage information is limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, including reduction reactions of the nitro group to form aromatic amines and nucleophilic substitution reactions of the bromo atom . These reactions can influence metabolic flux and metabolite levels, making the compound a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical structure . The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells .
Subcellular Localization
Its chemical structure suggests that it may be directed to specific compartments or organelles within the cell . Post-translational modifications or targeting signals could play a role in its localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Miyaura borylation reaction, where 2-Bromo-4-fluoro-6-nitrotoluene is activated under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of (2-Bromo-5-fluoro-4-nitrophenyl)methanol may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction environments ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluoro-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to form aromatic amines.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Condensation: The methanol group can participate in condensation reactions to form esters, ethers, or acetals.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol are often used.
Condensation: Acid or base catalysts are typically employed to facilitate these reactions.
Major Products
Aromatic Amines: Formed from the reduction of the nitro group.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Esters, Ethers, or Acetals: Produced through condensation reactions.
Scientific Research Applications
(2-Bromo-5-fluoro-4-nitrophenyl)methanol is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Shares the bromine and fluorine substituents but differs in the presence of a pyridine ring instead of a benzene ring.
2-Bromo-4-fluoro-6-nitrotoluene: Similar structure but lacks the methanol group.
Properties
IUPAC Name |
(2-bromo-5-fluoro-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHOYMACUXNPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474329-92-5 | |
| Record name | (2-bromo-5-fluoro-4-nitrophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B1445404.png)
![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)
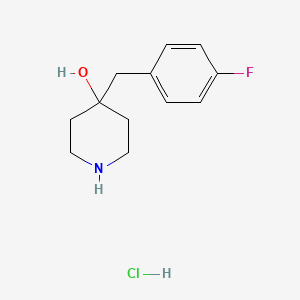
![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)
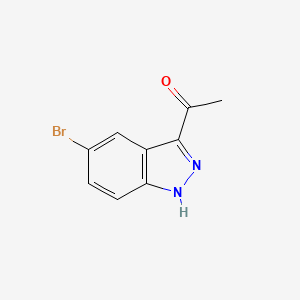

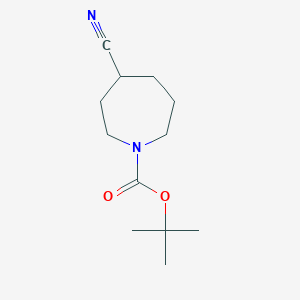
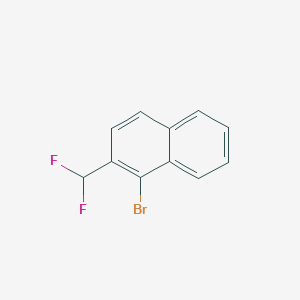
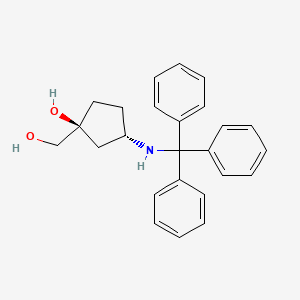
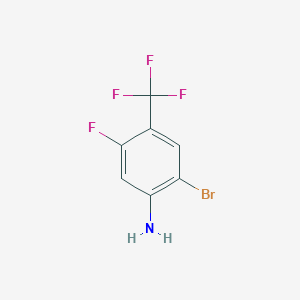
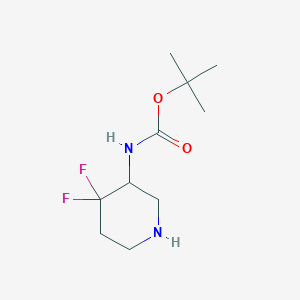
![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)
